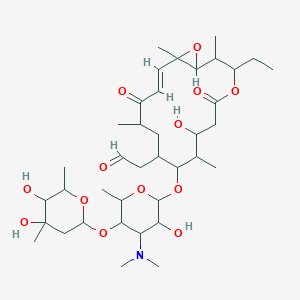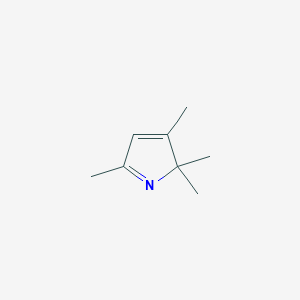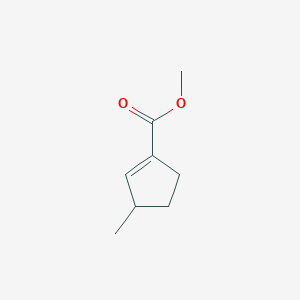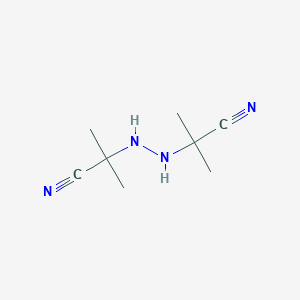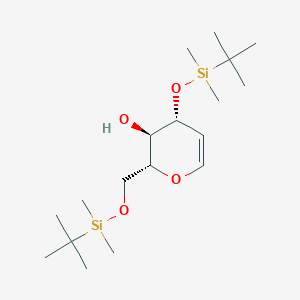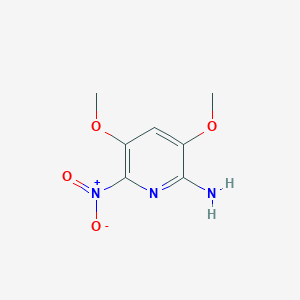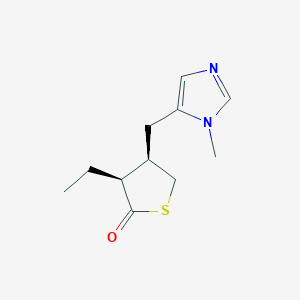
3-Ethyldihydro-4-(1-methyl-1H-imidazol-5-yl)methyl-2(3H)-thiophenone dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyldihydro-4-(1-methyl-1H-imidazol-5-yl)methyl-2(3H)-thiophenone dihydrogen phosphate, also known as EITP, is a chemical compound that has been extensively studied for its potential use in scientific research. EITP is a member of the thiophene family of compounds and has been shown to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 3-Ethyldihydro-4-(1-methyl-1H-imidazol-5-yl)methyl-2(3H)-thiophenone dihydrogen phosphate is not fully understood, but it is believed to act as a modulator of neurotransmitter release. 3-Ethyldihydro-4-(1-methyl-1H-imidazol-5-yl)methyl-2(3H)-thiophenone dihydrogen phosphate may interact with presynaptic receptors to enhance the release of neurotransmitters, although the specific receptors involved have not been identified.
Efectos Bioquímicos Y Fisiológicos
3-Ethyldihydro-4-(1-methyl-1H-imidazol-5-yl)methyl-2(3H)-thiophenone dihydrogen phosphate has a number of biochemical and physiological effects that have been studied in vitro and in vivo. In addition to enhancing neurotransmitter release, 3-Ethyldihydro-4-(1-methyl-1H-imidazol-5-yl)methyl-2(3H)-thiophenone dihydrogen phosphate has been shown to have antioxidant properties and may protect against oxidative stress. 3-Ethyldihydro-4-(1-methyl-1H-imidazol-5-yl)methyl-2(3H)-thiophenone dihydrogen phosphate has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Ethyldihydro-4-(1-methyl-1H-imidazol-5-yl)methyl-2(3H)-thiophenone dihydrogen phosphate in lab experiments is its ability to enhance neurotransmitter release, which may be useful in studying the role of neurotransmitters in various physiological processes. However, 3-Ethyldihydro-4-(1-methyl-1H-imidazol-5-yl)methyl-2(3H)-thiophenone dihydrogen phosphate is a relatively new compound and its safety profile has not been fully established. Additionally, the mechanism of action of 3-Ethyldihydro-4-(1-methyl-1H-imidazol-5-yl)methyl-2(3H)-thiophenone dihydrogen phosphate is not fully understood, which may limit its usefulness in certain types of experiments.
Direcciones Futuras
There are several areas of research where 3-Ethyldihydro-4-(1-methyl-1H-imidazol-5-yl)methyl-2(3H)-thiophenone dihydrogen phosphate may have potential future applications. One area of interest is in the development of new treatments for neurological disorders such as Parkinson's disease. 3-Ethyldihydro-4-(1-methyl-1H-imidazol-5-yl)methyl-2(3H)-thiophenone dihydrogen phosphate's ability to enhance neurotransmitter release may make it a useful tool in developing new therapies for these conditions. Additionally, 3-Ethyldihydro-4-(1-methyl-1H-imidazol-5-yl)methyl-2(3H)-thiophenone dihydrogen phosphate's anti-inflammatory and antioxidant properties may make it useful in the treatment of other types of disorders, such as autoimmune diseases. Further research is needed to fully understand the potential applications of 3-Ethyldihydro-4-(1-methyl-1H-imidazol-5-yl)methyl-2(3H)-thiophenone dihydrogen phosphate in these areas.
Métodos De Síntesis
3-Ethyldihydro-4-(1-methyl-1H-imidazol-5-yl)methyl-2(3H)-thiophenone dihydrogen phosphate can be synthesized using a variety of methods. One common method involves the reaction of 3-ethyl-2(3H)-thiophenone with 1-methyl-1H-imidazole-5-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with phosphoric acid to form the dihydrogen phosphate salt of 3-Ethyldihydro-4-(1-methyl-1H-imidazol-5-yl)methyl-2(3H)-thiophenone dihydrogen phosphate.
Aplicaciones Científicas De Investigación
3-Ethyldihydro-4-(1-methyl-1H-imidazol-5-yl)methyl-2(3H)-thiophenone dihydrogen phosphate has been studied extensively for its potential use as a research tool in a variety of scientific fields. One area of research where 3-Ethyldihydro-4-(1-methyl-1H-imidazol-5-yl)methyl-2(3H)-thiophenone dihydrogen phosphate has shown promise is in the study of neurotransmitter release. 3-Ethyldihydro-4-(1-methyl-1H-imidazol-5-yl)methyl-2(3H)-thiophenone dihydrogen phosphate has been shown to enhance the release of certain neurotransmitters, such as dopamine and norepinephrine, which may have implications for the treatment of neurological disorders such as Parkinson's disease.
Propiedades
Número CAS |
117639-11-9 |
|---|---|
Nombre del producto |
3-Ethyldihydro-4-(1-methyl-1H-imidazol-5-yl)methyl-2(3H)-thiophenone dihydrogen phosphate |
Fórmula molecular |
C11H16N2OS |
Peso molecular |
224.32 g/mol |
Nombre IUPAC |
(3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]thiolan-2-one |
InChI |
InChI=1S/C11H16N2OS/c1-3-10-8(6-15-11(10)14)4-9-5-12-7-13(9)2/h5,7-8,10H,3-4,6H2,1-2H3/t8-,10-/m0/s1 |
Clave InChI |
JEKWFJIPBJGBJT-WPRPVWTQSA-N |
SMILES isomérico |
CC[C@H]1[C@H](CSC1=O)CC2=CN=CN2C |
SMILES |
CCC1C(CSC1=O)CC2=CN=CN2C |
SMILES canónico |
CCC1C(CSC1=O)CC2=CN=CN2C |
Sinónimos |
3-ethyldihydro-4-(1-methyl-1H-imidazol-5-yl)methyl-2(3H)-thiophenone dihydrogen phosphate ENS 213-163 SDZ ENS 163 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





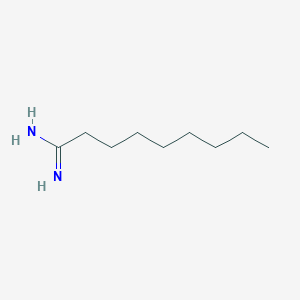
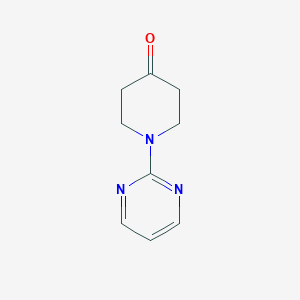
![(2S,4R)-1-[(3S,6S,9R,14R,17S,20S)-9-amino-17-(2-amino-2-oxoethyl)-3-benzyl-6-[(4-hydroxyphenyl)methyl]-2,5,8,16,19-pentaoxo-11,12-dithia-1,4,7,15,18-pentazabicyclo[18.3.0]tricosane-14-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B39175.png)

